

1,3-Dibromo-2-methoxybenzene molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3-Dibromo-2-methoxybenzene

Cat. No.: B1584050

[Get Quote](#)

An In-depth Technical Guide to **1,3-Dibromo-2-methoxybenzene**

Abstract

This technical guide provides a comprehensive overview of **1,3-Dibromo-2-methoxybenzene** (CAS No: 38603-09-7), a halogenated aromatic compound with significant utility in synthetic organic chemistry. The document details its fundamental molecular and physical properties, outlines plausible synthetic and purification strategies, and explores its reactivity and applications, particularly as a versatile intermediate in the development of complex molecules for the pharmaceutical and agrochemical industries. Emphasis is placed on the rationale behind experimental methodologies and the strategic importance of this compound as a chemical building block.

Core Molecular Profile and Physicochemical Properties

1,3-Dibromo-2-methoxybenzene, also known as 2,6-Dibromoanisole, is a disubstituted aromatic ether. The presence of two bromine atoms and a methoxy group on the benzene ring dictates its chemical reactivity and physical properties. The electron-donating methoxy group activates the ring, while the bulky, electronegative bromine atoms provide key reactive sites for further functionalization.

Key Identifiers and Properties

The fundamental properties of **1,3-Dibromo-2-methoxybenzene** are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthetic protocols.

Property	Value	Source(s)
Molecular Weight	265.93 g/mol	[1] [2] [3] [4] [5]
Chemical Formula	C ₇ H ₆ Br ₂ O	[1] [4] [6]
CAS Number	38603-09-7	[1] [3] [6]
Synonym	2,6-Dibromoanisole	[1] [4] [5]
Appearance	Light yellow liquid/solid	[7] [8]
Melting Point	13°C	[8]
Boiling Point	253.7°C	[8]
Purity (Typical)	>98%	[6]

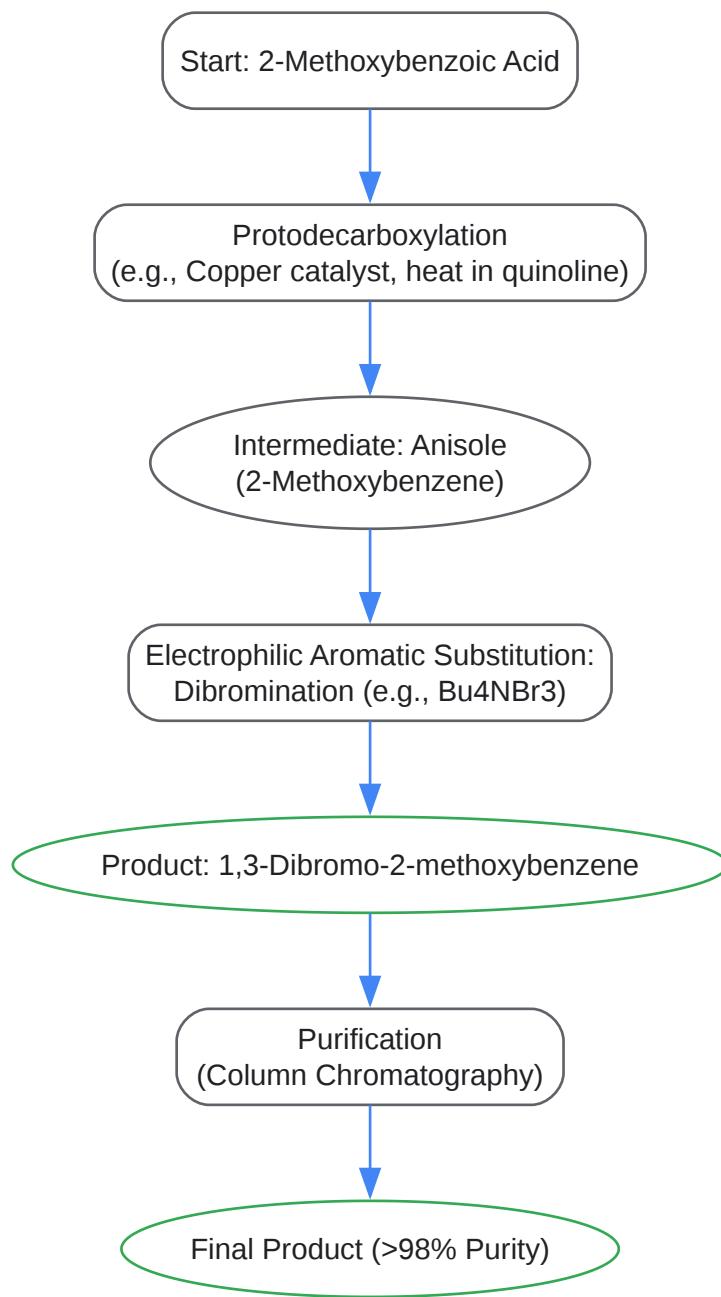
Structural Representation

The arrangement of the substituents on the benzene ring is crucial for its reactivity. The bromine atoms are positioned ortho to the methoxy group, influencing the steric and electronic environment of the molecule.

1,3-Dibromo-2-methoxybenzene

mol

[Click to download full resolution via product page](#)


Caption: 2D structure of **1,3-Dibromo-2-methoxybenzene**.

Synthesis and Purification Strategies

While numerous specific synthetic procedures exist for related brominated aromatics, a common and logical pathway to **1,3-Dibromo-2-methoxybenzene** involves the selective dibromination of an appropriate precursor. The choice of starting material and brominating agent is critical to control regioselectivity and maximize yield.

Hypothetical Synthetic Workflow

A plausible and efficient route starts from 2-methoxybenzoic acid. The carboxylic acid group is first removed via a decarboxylation reaction, followed by a controlled bromination. This multi-step process allows for precise control over the substitution pattern.

[Click to download full resolution via product page](#)

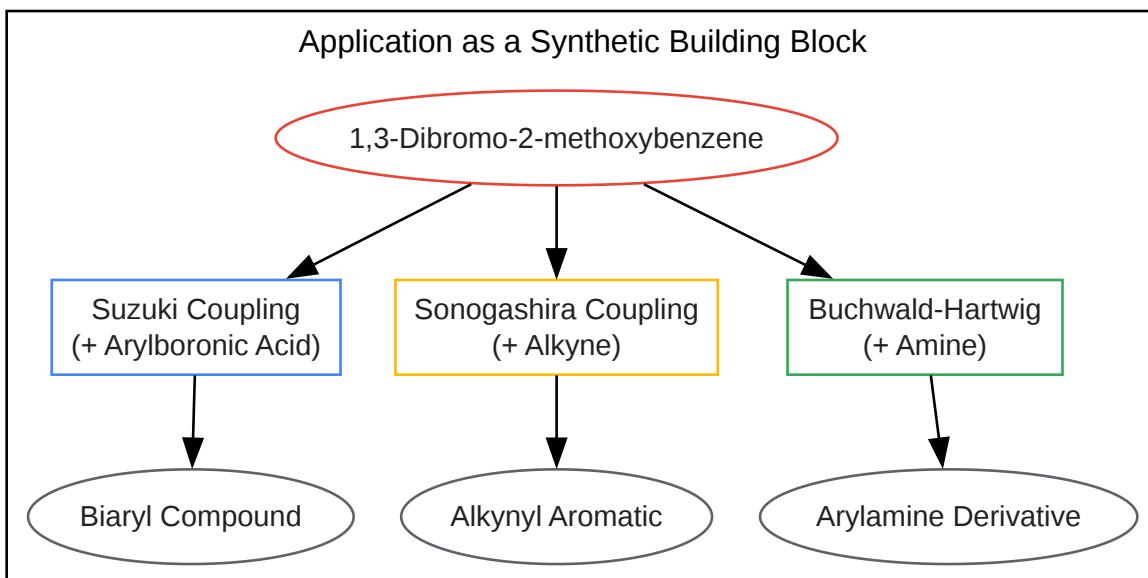
Caption: Hypothetical workflow for the synthesis of **1,3-Dibromo-2-methoxybenzene**.

Rationale for Experimental Choices

- Starting Material: Using a substituted precursor like 2-methoxybenzoic acid can provide better regiochemical control compared to the direct bromination of anisole.

- **Brominating Agent:** The use of tetrabutylammonium tribromide (Bu_4NBr_3) is a valid choice for such transformations as it is a solid, stable, and safer alternative to liquid bromine, offering high yields for the bromination of activated aromatic rings.[9]
- **Purification:** Due to the potential for mono-brominated or other isomeric byproducts, purification by column chromatography is essential to achieve the high purity (>98%) required for subsequent applications in drug development.

Chemical Reactivity and Applications in Drug Development


The primary utility of **1,3-Dibromo-2-methoxybenzene** in research and development lies in its role as a multifunctional intermediate.[8] The two bromine atoms serve as versatile handles for introducing molecular complexity through cross-coupling reactions.

Core Reactivity: Cross-Coupling Reactions

The C-Br bonds are susceptible to cleavage and formation of new C-C or C-heteroatom bonds via transition-metal catalysis. This makes the molecule an excellent scaffold for building more complex structures, a cornerstone of modern medicinal chemistry.[10]

- **Suzuki-Miyaura Coupling:** Reaction with boronic acids to form biaryl structures. This is one of the most widely used reactions in drug discovery for creating complex scaffolds.[11]
- **Sonogashira Coupling:** Reaction with terminal alkynes to introduce alkynyl moieties.
- **Buchwald-Hartwig Amination:** Reaction with amines to form arylamine derivatives.

The differential reactivity of the two bromine atoms can potentially be exploited for sequential, site-selective functionalization, although this would require careful control of reaction conditions.

[Click to download full resolution via product page](#)

Caption: Role of **1,3-Dibromo-2-methoxybenzene** in key cross-coupling reactions.

Analytical Characterization

To ensure the identity, purity, and stability of **1,3-Dibromo-2-methoxybenzene**, a suite of analytical techniques must be employed. The protocols are based on established methods for structurally related halogenated compounds.[12]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for confirming the molecular structure. The ^1H NMR spectrum will show characteristic signals for the aromatic protons and the methoxy group protons.
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing purity and confirming the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (^{79}Br and ^{81}Br).
- High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis and purity determination, especially for monitoring reaction progress.[12]

Safety, Handling, and Storage

As with other halogenated aromatic compounds, **1,3-Dibromo-2-methoxybenzene** requires careful handling to minimize exposure. The following guidelines are based on safety data for structurally similar chemicals.[\[7\]](#)[\[13\]](#)[\[14\]](#)

Hazard Category	Precautionary Statement
Skin Contact	Causes skin irritation. Wear protective gloves and clothing. [14]
Eye Contact	Causes serious eye irritation. Wear eye/face protection. [14]
Inhalation	May cause respiratory irritation. Use only outdoors or in a well-ventilated area. [7]
Ingestion	May be harmful if swallowed. Do not eat, drink, or smoke when using this product. [13]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[6\]](#)[\[7\]](#)

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[\[7\]](#)

Conclusion

1,3-Dibromo-2-methoxybenzene is a valuable chemical intermediate whose utility is defined by its molecular weight of 265.93 g/mol and its trifunctional nature. The strategic placement of two bromine atoms and a methoxy group makes it an ideal scaffold for building molecular complexity through well-established synthetic methodologies like palladium-catalyzed cross-coupling reactions. For researchers in drug discovery and materials science, this compound offers a reliable and versatile starting point for the synthesis of novel and complex aromatic structures. Adherence to rigorous analytical characterization and strict safety protocols is paramount to its successful and safe application in the laboratory.

References

- National Institute of Standards and Technology (NIST). Benzene, 1,3-dibromo-2-methoxy-. NIST Chemistry WebBook, SRD 69. [\[Link\]](#)
- Cheméo. Chemical Properties of Benzene, 1,3-dibromo-2-methoxy- (CAS 38603-09-7). [\[Link\]](#)

- Advanced ChemBlocks. **1,3-dibromo-2-methoxybenzene**. [Link]
- CP Lab Safety. **1,3-dibromo-2-methoxybenzene**, 98% Purity, C7H6Br2O, 25 grams. [Link]
- PubChem. Benzene, 1,3-dibromo-2-methoxy-. [Link]
- The Royal Society of Chemistry. Supporting Information for a relevant synthetic procedure. [Link]
- PubChem. 1,3-Dibromo-2-methoxy-5-nitrobenzene. [Link]
- MySkinRecipes. **1,3-dibromo-2-methoxybenzene**. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Benzene, 1,3-dibromo-2-methoxy- [webbook.nist.gov]
- 2. Benzene, 1,3-dibromo-2-methoxy- (CAS 38603-09-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Benzene, 1,3-dibromo-2-methoxy- | C7H6Br2O | CID 181584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3-dibromo-2-methoxybenzene 98% | CAS: 38603-09-7 | AChemBlock [achemblock.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. 1,3-dibromo-2-methoxybenzene [myskinrecipes.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]

- To cite this document: BenchChem. [1,3-Dibromo-2-methoxybenzene molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1584050#1-3-dibromo-2-methoxybenzene-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com